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Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl!

Cat. No.: B126189

To our valued researchers, scientists, and drug development professionals: Please be advised
that, following a comprehensive search of publicly available scientific databases, including the
Cambridge Crystallographic Data Centre (CCDC), no experimentally determined crystal
structure for 4-Bromo-2-fluorobiphenyl has been deposited or published to date.

This guide, therefore, provides a detailed overview of the methodologies that would be
employed to determine the crystal structure of 4-Bromo-2-fluorobiphenyl, along with a
summary of its known properties. The experimental protocols and structural analyses
presented herein are based on established crystallographic techniques and data from
structurally similar compounds.

Compound Overview

4-Bromo-2-fluorobiphenyl is a halogenated aromatic compound that serves as a key
intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its
chemical structure consists of a biphenyl core with a bromine atom at the 4-position and a
fluorine atom at the 2-position of one of the phenyl rings.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-Bromo-2-fluorobiphenyl is
presented in Table 1.
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Property Value

Molecular Formula C12HsBrF

Molecular Weight 251.09 g/mol

Appearance Off-white to pale yellow crystalline powder or
chunks[1]

Melting Point 39-41 °C

Boiling Point 298.8 °C

CAS Number 41604-19-7

Experimental Determination of Crystal Structure

The determination of the crystal structure of 4-Bromo-2-fluorobiphenyl would follow a
standardized workflow, as outlined below.

Synthesis and Crystallization

The first step is to synthesize and purify the compound, followed by the growth of single
crystals suitable for X-ray diffraction.

Synthesis: A common synthetic route to 4-Bromo-2-fluorobiphenyl is the Suzuki coupling
reaction between a suitable boronic acid and a halogenated benzene derivative.[2] Another
established method involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling
reaction with benzene.[3]

Purification: The crude product is typically purified by recrystallization or column
chromatography to achieve high purity, which is essential for growing high-quality crystals.

Crystallization: Single crystals can be grown using various techniques, such as slow
evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of
solvents and solvent mixtures would be screened to find the optimal conditions for crystal
growth.

X-Ray Diffraction Data Collection
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A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would
be collected.

Methodology:

e Asingle crystal of appropriate size and quality is selected and mounted on a goniometer
head.

e The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal
motion and radiation damage.

e The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka
radiation), is used to irradiate the crystal.

e The crystal is rotated, and a series of diffraction images are collected by a detector.

e The collected data are processed to determine the unit cell parameters, space group, and
the intensities of the Bragg reflections.

Structure Solution and Refinement

The collected diffraction data are then used to solve and refine the crystal structure.
Methodology:

e Structure Solution: The initial positions of the atoms in the asymmetric unit are determined
using direct methods or Patterson methods.

o Structure Refinement: The atomic coordinates and displacement parameters are refined
against the experimental diffraction data using least-squares methods. This process
minimizes the difference between the observed and calculated structure factors.

» Validation: The final refined structure is validated using various crystallographic checks to
ensure its quality and accuracy.

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for determining the crystal structure of a
small molecule like 4-Bromo-2-fluorobiphenyl.

Synthesis of 4-Bromo-2-fluorobiphenyl
Purification (Recrystallization/Chromatography)
Single Crystal Growth

Data Collection (Single Crystal X-ray Diffraction)

Structure Solution (Direct/Patterson Methods)
Structure Refinement (Least-Squares)
Structure Validation

Y

final_structure
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Caption: Experimental workflow for crystal structure determination.

Predicted Molecular Structure and Intermolecular
Interactions

While the precise crystal packing is unknown, the molecular structure and potential
intermolecular interactions of 4-Bromo-2-fluorobiphenyl can be predicted based on its
constituent atoms and the structures of similar halogenated biphenyls.

Halogen Bo

i
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Caption: Predicted intermolecular interactions of 4-Bromo-2-fluorobiphenyl.

Predicted Interactions:
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» Halogen Bonding: The electron-deficient region on the bromine atom (o-hole) could interact
with the electron-rich fluorine atom of a neighboring molecule.

» T11-Tt Stacking: The aromatic phenyl rings are likely to engage in 1t-1t stacking interactions,
contributing to the stability of the crystal lattice.

» Van der Waals Forces: General van der Waals forces will also play a significant role in the
overall crystal packing.

Conclusion

While the definitive crystal structure of 4-Bromo-2-fluorobiphenyl remains to be determined,
this guide provides a comprehensive framework for its experimental investigation. The
synthesis and characterization of this compound, followed by single-crystal X-ray diffraction,
would provide invaluable insights into its three-dimensional structure, molecular conformation,
and intermolecular interactions. Such information is crucial for understanding its chemical
behavior and for its application in the rational design of new materials and pharmaceuticals.
Researchers are encouraged to pursue the experimental determination of this crystal structure
to fill this gap in the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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